N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide
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Overview
Description
N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide: is an organic compound that features a sulfonamide group, an acetyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide typically involves the following steps:
Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylaminophenyl)sulfonamide.
Chlorination: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, although these are less common for this compound.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substituted Products: Depending on the nucleophile used, various substituted derivatives of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide can be obtained.
Hydrolyzed Products: The hydrolysis of the acetyl group yields N-(4-aminophenyl)sulfonamide.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: This compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide involves its interaction with biological targets through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA.
Comparison with Similar Compounds
- N-(4-[(Acetylamino)phenyl]sulfonyl)acetamide
- N-(4-[(Acetylamino)phenyl]sulfonyl)propanamide
- N-(4-[(Nitromethyl)sulfonyl]phenyl)acetamide
Uniqueness:
- Chloroacetamide Group: The presence of the chloroacetamide group in N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Versatility: The combination of sulfonamide, acetyl, and chloroacetamide groups offers a versatile scaffold for chemical modifications and applications in various fields.
Biological Activity
N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
The synthesis of this compound typically involves the acylation of sulfonamide derivatives. A common method includes the reaction of 4-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, such as triethylamine. This reaction facilitates the formation of the acetylamino group while introducing the chloroacetamide functionality through nucleophilic substitution reactions .
Enzyme Inhibition
This compound exhibits significant enzyme inhibitory activity. Research indicates that compounds with sulfonamide groups are known for their antibacterial properties, while the acetylamino moiety enhances their pharmacological profile. Studies demonstrate that this compound can effectively inhibit various enzymes involved in metabolic pathways, which is crucial for its therapeutic efficacy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its ability to penetrate bacterial membranes effectively, making it a candidate for further investigation in antibiotic development. In particular, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Comparative Analysis with Similar Compounds
To better understand the activity of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-acetyl-4-methyl-benzenesulfonamide | Acetyl group and methyl substitution | Rapid synthesis; moderate antibacterial |
N-(4-acetamidophenyl)-2-chloroacetamide | Acetamido group | Different activity profiles; potential anticancer |
N-(4-sulfamoylphenyl)-2-chloroacetamide | Sulfamoyl instead of acetylamino | More pronounced antibacterial properties |
This comparison highlights how variations in functional groups can influence biological activity, with this compound standing out due to its unique combination of functionalities .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
Another research effort focused on the compound's anticancer properties. In vitro assays demonstrated that it inhibited cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve interference with specific signaling pathways crucial for tumor growth .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c1-7(14)13-18(16,17)9-4-2-8(3-5-9)12-10(15)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZZCCUUTXKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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